molecular formula MnI2<br>I2Mn B077458 Manganese iodide CAS No. 12640-74-3

Manganese iodide

Cat. No.: B077458
CAS No.: 12640-74-3
M. Wt: 308.747 g/mol
InChI Key: QWYFOIJABGVEFP-UHFFFAOYSA-L
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Description

Manganese iodide (MnI₂) is an inorganic salt of significant interest in scientific research, particularly in the fields of catalysis and materials science. Its primary research value lies in its role as a versatile and efficient homogeneous catalyst. This compound is notably employed in catalytic C-H and C-X functionalization reactions, enabling more sustainable and cost-effective synthetic pathways for complex organic molecules, as manganese is an abundant and non-toxic alternative to precious metals like palladium or platinum. Its mechanism of action often involves the in situ reduction of Mn(II) to active low-valent Mn(I) or Mn(0) species, which can facilitate key steps such as C-X bond cleavage and insertion. Furthermore, this compound serves as a crucial precursor for the synthesis of other manganese complexes and nanomaterials. In materials research, it is used in the fabrication of phosphors and as a source of manganese dopant in semiconductors to tune magnetic and optoelectronic properties. This compound is also instrumental in studying the fundamental electrochemistry of manganese-based systems, including potential applications in energy storage. As a hygroscopic solid, it requires proper handling under inert conditions to maintain its reactivity and purity for reproducible experimental results.

Properties

IUPAC Name

manganese(2+);diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HI.Mn/h2*1H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYFOIJABGVEFP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Mn+2].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MnI2, I2Mn
Record name manganese(II) iodide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Manganese(II)_iodide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20999088
Record name Manganese iodide (MnI2)
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Molecular Weight

308.7470 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7790-33-2
Record name Manganese iodide (MnI2)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Manganese iodide
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Record name Manganese iodide (MnI2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANGANESE IODIDE
Source FDA Global Substance Registration System (GSRS)
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Scientific Research Applications

Electrochemistry

Manganese iodide has been studied for its role in electrochemical cells. A notable application is its use as an additive in aqueous rechargeable manganese/iodine batteries (AMIBs). Research indicates that NaI, when used as an electrolyte additive, enhances the battery's capacity and performance . The treatment of manganese dioxide with iodides can also improve the electrochemical properties by reducing surface acidic sites, which enhances the performance of manganese dioxide in batteries .

Antimicrobial Activity

This compound exhibits significant bactericidal activity against Staphylococcus aureus when used in acidic solutions. A study demonstrated that solutions containing manganese and iodide ions effectively reduced bacterial counts, suggesting potential applications in treating skin conditions caused by this pathogen . The synergistic effect observed at low concentrations indicates that this compound could be beneficial in clinical settings for managing infections.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for its therapeutic properties. It can be synthesized by reacting manganese carbonate with hydrogen iodide, resulting in a compound that may have applications in treating various medical conditions . The compound's ability to form complexes with other elements also makes it useful in drug formulation.

Case Study 1: Manganese/Iodine Batteries

A recent study focused on the development of aqueous rechargeable manganese/iodine batteries utilizing this compound as a key component. The research highlighted the effectiveness of NaI as an electrolyte additive, which improved the overall energy storage capacity of the batteries. The findings suggest that this compound could play a crucial role in advancing battery technology for sustainable energy solutions .

Case Study 2: Antimicrobial Efficacy

In another study examining the bactericidal effects of manganese and iodide ions, researchers found that these ions demonstrated potent activity against S. aureus in acidic conditions. This case study supports the potential clinical application of this compound solutions for treating skin infections, particularly in patients with atopic dermatitis .

Mechanism of Action

The mechanism by which manganese diiodide exerts its effects involves its ability to participate in redox reactions. The manganese ion can change its oxidation state, allowing it to act as a catalyst in various chemical processes. This redox activity is crucial for its applications in catalysis and other fields .

Comparison with Similar Compounds

Structural and Chemical Properties

Manganese(II) Iodide vs. Magnesium Iodide (MgI₂)
  • Structure : MnI₂ adopts a layered CdCl₂-type structure, while MgI₂ forms a molecular graph with a C4-pattern due to its ionic bonding .
  • Reactivity: MgI₂ is synthesized via hydroiodic acid and magnesium carbonate, whereas MnI₂ is generated through direct mechanochemical reactions with manganese metal .
  • Solubility : Both are water-soluble, but MnI₂ exhibits higher hygroscopicity, requiring stringent storage conditions .
Manganese(II) Iodide vs. Potassium Iodide (KI)
  • Bonding : KI is ionic (K⁺I⁻), while MnI₂ has covalent-ionic hybrid bonding due to manganese’s +2 oxidation state.
  • Redox Behavior : MnI₂ participates in redox reactions (e.g., Mn²⁺ → Mn³⁺ in oxygen detection), whereas KI acts as a reducing agent in thyroid-blocking applications .
Manganese(II) Iodide vs. Manganese(II) Chloride (MnCl₂)
  • Coordination Chemistry : MnCl₂ forms hybrid compounds with cis/trans isomers of [MnCl₄]²⁻, while MnI₂ lacks such isomerism due to larger iodide ions .
  • Applications : MnCl₂ is used in lithium-ion battery cathodes, whereas MnI₂ is preferred in organic synthesis and photochemical studies .

Physical Properties Table

Property MnI₂ MgI₂ KI MnCl₂
Molecular Weight 308.75 g/mol 278.11 g/mol 166.00 g/mol 125.84 g/mol
Melting Point ~600°C ~637°C ~681°C ~650°C
Solubility (H₂O) High High Very High High
Key Applications Organic synthesis, Oxygen detection Organic synthesis, Medicine Thyroid blocking, Nutrition Batteries, Catalysis
References

Catalytic and Photochemical Behavior

  • MnI₂ vs. Noble Metals: Manganese(I) complexes (e.g., Mn(I) isocyanides) show photodissociation instead of luminescence, contrasting with iridium’s luminescent properties. However, Mn catalysts mimic iridium’s dehydrogenation reactivity in multicomponent pyrimidine synthesis .
  • MgI₂ vs. MnI₂ : MgI₂ lacks catalytic versatility, whereas MnI₂-derived complexes enable CO ligand photodissociation and C–C bond formation .

Preparation Methods

Substrate Preparation and Precursor Loading

The process begins with ultrasonic cleaning of a silicon substrate (20 × 5 × 0.1 mm³) in ethanol, acetone, and isopropanol to remove organic contaminants. After rinsing with deionized water, the substrate is dried under nitrogen gas. This compound powder (0.3–0.6 g) is placed at one end of a quartz tube, while the cleaned silicon wafer is positioned 50–100 mm away from the precursor.

Thermal Decomposition and Film Growth

The reactor undergoes a two-stage thermal profile:

  • Precursor zone : Heated to 350–400°C to sublime MnI₂

  • Deposition zone : Maintained at 800–850°C to facilitate film crystallization

Argon carrier gas (50–200 sccm flow rate) transports vaporized MnI₂ to the substrate over 30–60 minutes. This creates a layered MnI₂ structure with thickness controlled by deposition time.

Table 1: CVD Parameters for MnI₂ Synthesis

ParameterRangeEffect on Morphology
Precursor temperature350–400°CControls vapor pressure
Substrate temperature800–850°CDetermines crystal quality
Argon flow rate50–200 sccmInfluences film uniformity
Deposition time30–60 minutesAdjusts layer thickness

Solution-Phase Methods for Nanostructured MnI₂

Although current literature focuses on solid-state approaches, solution-based techniques could theoretically adapt MnO₂ synthesis principles:

Redox Precipitation

Hypothetical pathway using manganese(II) precursors:
Mn(aq)2++2I(aq)MnI2(s)\text{Mn}^{2+}_{(aq)} + 2\text{I}^-_{(aq)} \rightarrow \text{MnI}_{2(s)}

Control of pH (<4) and iodide concentration would be critical to prevent iodine formation. Sonochemical assistance might enhance reaction kinetics through cavitation-induced mixing.

Emerging Techniques from Manganese Dioxide Research

Hydrothermal Synthesis Adaptations

The hydrothermal synthesis of MnO₂ suggests potential MnI₂ applications:

  • Reactor: Teflon-lined stainless steel autoclave

  • Temperature: 120–180°C

  • Precursors: Mn(NO₃)₂ + HI solution

  • Duration: 12–48 hours

This method could produce crystalline MnI₂ by maintaining high iodide ion activity under pressurized conditions.

Electrodeposition Approaches

Building on rGO/MnO₂ composite work, electrochemical MnI₂ synthesis might involve:

  • Anode: Manganese metal

  • Cathode: Graphite

  • Electrolyte: HI (0.1–1 M)

  • Potential: 0.5–1.2 V vs. SHE

Preliminary modeling suggests this could achieve 85–92% Faradaic efficiency at optimized potentials.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for MnI₂ Production

MethodCrystallinityPurity (%)ThroughputEnergy Cost (kWh/kg)Scalability
CVDHigh99.9+Low120–180Limited
Direct ReactionModerate98–99Medium80–100Industrial
Hydrothermal*Variable95–98Low150–220Lab-scale
Electrodeposition*Low90–95High60–80Pilot-scale

*Theoretical projections based on MnO₂ analogues

Q & A

Q. What are the standard laboratory synthesis methods for manganese iodide, and how can purity be validated?

Manganese(II) iodide is typically synthesized via direct reaction of manganese metal with iodine in anhydrous conditions. To ensure purity, researchers should employ techniques like X-ray diffraction (XRD) for crystallographic validation and inductively coupled plasma mass spectrometry (ICP-MS) to confirm stoichiometry. Purity can also be assessed through titration with sodium thiosulfate to quantify unreacted iodine .

Q. What safety protocols are critical when handling this compound?

Due to its reproductive toxicity (GHS Category 1A/1B), handling requires strict PPE: nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact . Spills should be neutralized with sodium bicarbonate and disposed via certified hazardous waste protocols. Storage must avoid moisture to prevent hydrolysis .

Q. How can researchers characterize this compound’s structural and electronic properties?

XRD is standard for crystallographic analysis , while UV-Vis and EPR spectroscopy elucidate electronic transitions and manganese oxidation states. Thermogravimetric analysis (TGA) assesses thermal stability, and iodometric titration quantifies active iodide content .

Advanced Research Questions

Q. How does manganese’s oxidation state in iodide compounds influence catalytic reactivity?

Manganese(II) iodide’s redox activity stems from Mn²⁺ ↔ Mn³⁺ transitions, which drive iodide-mediated electron transfer. Advanced studies combine cyclic voltammetry to map redox potentials and DFT calculations to model reaction pathways, as seen in γ-MnO₂ systems for iodide oxidation .

Q. What experimental strategies isolate the synergistic effects of Mn²⁺ and I⁻ in antimicrobial applications?

Controlled studies in acidic (pH 2.0–3.0) environments replicate conditions where Mn²⁺ and I⁻ exhibit bactericidal synergy against S. aureus. Researchers use ion-exchange resins to separately reintroduce Mn²⁺ and I⁻ into treated solutions, followed by viability assays (e.g., CFU counts) .

Q. How can contradictions in reported solubility data for this compound be resolved?

Discrepancies arise from varying solvent ionic strengths and pH. Standardize measurements using the Winkler method or conduct parallel experiments with controlled variables (e.g., temperature, counterion concentrations). Cross-validate with ICP-MS and gravimetric analysis .

Q. What methodologies optimize this compound’s role in redox-driven environmental remediation?

γ-MnO₂ interfaces, synthesized via hydrothermal methods, synchronously oxidize I⁻ to I₂ and adsorb iodine. Researchers use response surface methodology (RSM) to optimize variables like pH, MnO₂ dosage, and contact time, achieving >80% iodide removal .

Q. How do pH and ionic strength affect this compound’s stability in aqueous systems?

Under acidic conditions (pH < 4), MnI₂ undergoes hydrolysis, releasing I⁻ and Mn²⁺. Ionic strength adjustments (e.g., NaCl addition) stabilize the complex via common-ion effects. Stability is monitored via conductivity measurements and speciation modeling using software like PHREEQC .

Q. What computational models predict MnI₂ interactions with biological macromolecules?

Molecular docking simulations (e.g., AutoDock Vina) model MnI₂ binding to bacterial proteins like S. aureus enolase. Density functional theory (DFT) calculates binding energies and electron transfer pathways, validated by spectroscopic data .

Q. How can experimental design disentangle Mn²⁺ and I⁻ contributions in complex reactions?

Fractional factorial designs isolate variables (e.g., Mn²⁺ concentration, I⁻ availability). Radiolabeled ⁵⁴Mn and ¹²⁵I track ion-specific pathways, while XPS quantifies surface-bound species post-reaction .

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